4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid
CAS No.:
Cat. No.: VC13542484
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClO3 |
|---|---|
| Molecular Weight | 226.65 g/mol |
| IUPAC Name | 4-(3-chloro-2-methylphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H11ClO3/c1-7-8(3-2-4-9(7)12)10(13)5-6-11(14)15/h2-4H,5-6H2,1H3,(H,14,15) |
| Standard InChI Key | ANBVEZBUVGQORU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)C(=O)CCC(=O)O |
| Canonical SMILES | CC1=C(C=CC=C1Cl)C(=O)CCC(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure comprises a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position, linked to a 4-oxobutyric acid chain. This configuration introduces both electron-withdrawing (chloro) and electron-donating (methyl) groups, influencing its reactivity and solubility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClO₃ |
| Molecular Weight | 226.65 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 4-(3-Chloro-2-methylphenyl)-4-oxobutanoic acid |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-(3-Chloro-2-methylphenyl)-4-oxobutyric acid is inferred to involve Friedel-Crafts acylation, a common method for introducing acyl groups to aromatic rings. A proposed route includes:
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Acylation: Reaction of 3-chloro-2-methyltoluene with succinic anhydride in the presence of AlCl₃ to form 4-(3-chloro-2-methylphenyl)-4-oxobutyric acid.
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Purification: Crystallization or chromatography to isolate the product.
Reactivity Profile
The compound’s ketone and carboxylic acid groups enable diverse transformations:
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Reduction: The ketone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 4-(3-chloro-2-methylphenyl)-4-hydroxybutyric acid.
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Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions produces methyl esters, enhancing lipophilicity for drug delivery applications.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The position of chloro and methyl groups critically influences pharmacological properties:
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4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid: The para-methyl group may enhance metabolic stability compared to the ortho-methyl variant.
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4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid: Methoxy groups improve solubility but reduce blood-brain barrier penetration relative to methyl substituents.
Industrial Relevance
As a synthetic intermediate, this compound enables access to:
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Herbicides: Analogous phenoxybutyric acids (e.g., MCPB) are commercial herbicides.
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Polymer Additives: Chlorinated aromatics improve flame retardancy in plastics.
Challenges and Future Directions
Research Gaps
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) data are absent.
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Toxicological Profiles: Acute and chronic toxicity evaluations are needed for therapeutic applications.
Synthetic Optimization
Future work should explore:
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Catalytic Asymmetric Synthesis: To access enantiomerically pure forms for chiral drug development.
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Green Chemistry Approaches: Solvent-free reactions or biocatalysis to enhance sustainability.
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